![molecular formula C15H26N2O3 B2969126 (tetrahydro-2H-pyran-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2310014-87-8](/img/structure/B2969126.png)
(tetrahydro-2H-pyran-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
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Description
(Tetrahydro-2H-pyran-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone, also known as THPP-DZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. THPP-DZP is a heterocyclic compound that contains a pyran and diazepane ring, and it has been synthesized using various methods.
Scientific Research Applications
Synthesis of Bioactive Compounds
Research has demonstrated the utility of diazepinones and related heterocyclic compounds in synthesizing biologically active molecules. For example, Fesenko and Shutalev (2014) developed a novel synthesis for 2,3-dihydro-1H-1,3-diazepin-2-ones, showcasing the potential of related structures in generating compounds with possible pharmaceutical applications. The methodology emphasizes thermal elimination and rearrangements to produce pyrrole derivatives, indicating a versatile approach to constructing complex heterocycles that could be analogous to the applications of "(tetrahydro-2H-pyran-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone" (Fesenko & Shutalev, 2014).
Catalysis and Green Chemistry
Ionic liquids, such as the one prepared by Shirini et al. (2017), exemplify the role of novel catalysts in synthesizing tetrahydrobenzo[b]pyran and related structures. Their work underscores the efficiency of using environmentally benign catalysts to facilitate reactions yielding compounds with significant pharmaceutical relevance. This aligns with the broader scientific endeavor to develop sustainable synthetic routes for complex molecules, potentially including the synthesis of "(tetrahydro-2H-pyran-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone" (Shirini, Langarudi, & Daneshvar, 2017).
properties
IUPAC Name |
oxan-4-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c18-15(13-2-9-19-10-3-13)17-6-1-5-16(7-8-17)14-4-11-20-12-14/h13-14H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIZGBHPGHBVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CCOCC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane |
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